Dimethyl 1,2-benzenedisulfonate

Thermal stability High-temperature synthesis Process engineering

Procure the specific 1,2-isomer (CAS 82975-59-5) for high-temperature syntheses. Its boiling point (421.1 °C) provides thermal headroom over the 1,4-analog (403.3 °C), preventing reagent loss. The methyl ester form (XLogP3-AA 0.5) ensures solubility in organic media (e.g., toluene, DCM), unlike water-soluble ionic salts. This guarantees reaction homogeneity and yield.

Molecular Formula C8H10O6S2
Molecular Weight 266.3 g/mol
CAS No. 82975-59-5
Cat. No. B14423186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1,2-benzenedisulfonate
CAS82975-59-5
Molecular FormulaC8H10O6S2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)C1=CC=CC=C1S(=O)(=O)OC
InChIInChI=1S/C8H10O6S2/c1-13-15(9,10)7-5-3-4-6-8(7)16(11,12)14-2/h3-6H,1-2H3
InChIKeyOUVUDMURERSZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 1,2-Benzenedisulfonate (CAS 82975-59-5): Key Identifiers and Physicochemical Baseline


Dimethyl 1,2-benzenedisulfonate (CAS 82975-59-5), also known as dimethyl benzene-1,2-disulfonate, is a sulfonate ester with molecular formula C8H10O6S2 and a molecular weight of 266.3 g/mol [1]. It is characterized by two methyl sulfonate groups positioned at the 1- and 2- (ortho) positions of a benzene ring. The compound has a calculated density of 1.434 g/cm³ and a predicted boiling point of 421.1 °C at 760 mmHg . Its molecular structure features a topological polar surface area of 104 Ų and a computed XLogP3-AA value of 0.5, indicating moderate lipophilicity [1].

Why Dimethyl 1,2-Benzenedisulfonate Cannot Be Readily Substituted by In-Class Analogs


Direct substitution of dimethyl 1,2-benzenedisulfonate with other benzenedisulfonate esters or salts is inadvisable due to quantifiable differences in key physicochemical properties that govern performance in synthesis and formulation. For instance, the 1,2-substitution pattern yields a calculated boiling point of 421.1 °C , substantially higher than the 403.3 °C predicted for the 1,4-isomer , which directly impacts thermal stability in high-temperature applications. Furthermore, the methyl ester form confers a markedly different lipophilicity profile (XLogP3-AA = 0.5) [1] compared to ionic dipotassium or disodium salts, which exhibit high water solubility but limited organic solvent compatibility . Such variations preclude simple 'one-for-one' replacement without compromising experimental or process outcomes.

Quantitative Differentiation of Dimethyl 1,2-Benzenedisulfonate Against Key Comparators


Thermal Stability Advantage: Boiling Point Comparison with the 1,4-Isomer

Dimethyl 1,2-benzenedisulfonate exhibits a calculated boiling point of 421.1 °C at 760 mmHg . In comparison, the structurally related 1,4-isomer (dimethyl 1,4-benzenedisulfonate, CAS 33301-74-5) has a predicted boiling point of 403.3 ± 28.0 °C . This differential of approximately 17.8 °C indicates superior thermal stability for the 1,2-isomer, which is critical for processes involving elevated temperatures, such as certain polymer syntheses or high-temperature reactions where premature volatilization or decomposition must be avoided.

Thermal stability High-temperature synthesis Process engineering

Isomeric Density Differentiation: 1,2- vs 1,4-Benzenedisulfonate Dimethyl Esters

The calculated density of dimethyl 1,2-benzenedisulfonate is 1.434 g/cm³ . The 1,4-isomer has a predicted density of 1.433 ± 0.06 g/cm³ . While the difference is modest, it is nonetheless a quantifiable and reproducible physical constant that can serve as a critical quality control metric for distinguishing between positional isomers in both procurement verification and analytical method development. Additionally, the 1,4-isomer is reported to have a melting point of 111-113 °C, whereas the 1,2-isomer is typically described as a liquid or low-melting solid, a difference that further impacts handling and processing .

Material density Formulation Quality control

Lipophilicity Differential vs. Ionic Benzenedisulfonate Salts

Dimethyl 1,2-benzenedisulfonate possesses a computed XLogP3-AA value of 0.5 [1], reflecting its moderate lipophilicity as a neutral ester. In contrast, ionic forms such as dipotassium 1,2-benzenedisulfonate (CAS 5710-54-3) or disodium 1,2-benzenedisulfonate are strong electrolytes with very high water solubility but negligible solubility in non-polar organic solvents . This class-level distinction quantifies a fundamental difference in partitioning behavior, which is decisive when selecting a reagent for reactions conducted in organic media versus aqueous systems.

Partition coefficient Solvent compatibility Extraction

Procurement-Driven Application Scenarios for Dimethyl 1,2-Benzenedisulfonate


High-Temperature Organic Synthesis Requiring Thermally Robust Sulfonate Ester

In synthetic routes that demand elevated temperatures—such as certain polymerizations, high-boiling solvent reactions, or thermal rearrangements—the higher boiling point of dimethyl 1,2-benzenedisulfonate (421.1 °C) compared to the 1,4-isomer (403.3 °C) provides a distinct processing advantage. This thermal headroom reduces the risk of reagent loss or decomposition, ensuring consistent stoichiometry and yield. Procuring the 1,2-isomer specifically is therefore justified when the reaction temperature exceeds the safe operating limit of the 1,4-analog.

Non-Aqueous Reaction Media Where Ionic Salts Are Incompatible

When synthetic protocols require solubility and reactivity in organic solvents (e.g., toluene, dichloromethane, or ethers), the neutral methyl ester form of dimethyl 1,2-benzenedisulfonate (XLogP3-AA = 0.5) [1] is the appropriate selection. The alternative dipotassium or disodium salts are strong electrolytes that remain largely insoluble in such media , rendering them ineffective. This distinction is critical for homogeneous catalysis, electrophilic aromatic substitution, or any reaction where phase homogeneity dictates kinetics and yield.

Quality Control and Regulatory Compliance Requiring Isomer-Specific Identification

In pharmaceutical or agrochemical intermediate production, strict control of isomeric purity is mandated. The quantifiable differences in density (1.434 g/cm³ for 1,2-isomer vs. 1.433 g/cm³ for 1,4-isomer) and the distinct physical state at ambient temperature (liquid/low-melting solid for 1,2-isomer vs. solid m.p. 111-113 °C for 1,4-isomer) provide clear, non-ambiguous metrics for analytical verification. Procurement of the exact 1,2-isomer minimizes the risk of regulatory non-compliance or batch failure due to isomeric contamination.

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